molecular formula C7H5FLiNO2 B2657385 Lithium 2-(6-fluoropyridin-2-yl)acetate CAS No. 2197062-07-8

Lithium 2-(6-fluoropyridin-2-yl)acetate

Cat. No.: B2657385
CAS No.: 2197062-07-8
M. Wt: 161.06
InChI Key: CKKFESAKDDQJFU-UHFFFAOYSA-M
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Description

Lithium 2-(6-fluoropyridin-2-yl)acetate is a lithium salt derived from the acetic acid derivative of 6-fluoropyridin-2-yl. The compound features a pyridine ring substituted with a fluorine atom at the 6-position and an acetoxy group at the 2-position, coordinated to a lithium ion. Lithium coordination likely improves stability and ionic conductivity, making it relevant for applications in battery electrolytes or pharmaceutical intermediates .

Properties

IUPAC Name

lithium;2-(6-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2.Li/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKFESAKDDQJFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=NC(=C1)F)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(6-fluoropyridin-2-yl)acetate typically involves the reaction of 2-(6-fluoropyridin-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(6-fluoropyridin-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

Lithium 2-(6-fluoropyridin-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Lithium 2-(6-fluoropyridin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Lithium 2-(6-fluoropyridin-2-yl)acetate with structurally related lithium salts and pyridine derivatives, focusing on molecular features, properties, and applications.

Structural Analogues

2.1.1 Lithium 2-(pyrimidin-4-yl)acetate (CAS 1956356-31-2)
  • Structure : Pyrimidin-4-yl replaces the pyridine ring, introducing two nitrogen atoms in the heterocycle.
  • Molecular Formula : C₆H₅LiN₂O₂
  • Molecular Weight : 144.06 g/mol
  • Key Differences :
    • The pyrimidine ring is more electron-deficient than pyridine, altering electronic interactions and solubility.
    • Lower molecular weight (144 vs. ~161 g/mol) may influence molar reactivity in synthetic applications.
    • Hazards : Classified with warnings for toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
2.1.2 Lithium 2-(8-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate
  • Structure : Features a bicyclic naphthyridine core with a tert-butoxycarbonyl (Boc) protecting group.
  • The saturated ring system may increase lipophilicity compared to aromatic pyridine derivatives .

Functional Group Analogues

2.2.1 Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
  • Structure: Contains an ester group and an amino linker instead of a lithium-coordinated acetate.
  • The amino group enables hydrogen bonding, improving solubility in polar solvents .
2.2.2 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine (HB084)
  • Structure : Incorporates a pyrrolidine ring and a bulky silyl ether group.
  • Key Differences :
    • The silyl ether group improves thermal stability and protects reactive hydroxyl groups during synthesis.
    • The pyrrolidine moiety introduces conformational rigidity, which could affect binding in biological targets .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards/Stability Notes
This compound C₇H₅FNO₂Li (inferred) ~161 Fluoropyridine, lithium acetate Likely similar to
Lithium 2-(pyrimidin-4-yl)acetate C₆H₅LiN₂O₂ 144.06 Pyrimidine, lithium acetate H302, H315, H319, H335
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate C₈H₉FN₂O₂ Not reported Ester, amino linker Higher lipophilicity
HB084 (silyl ether derivative) C₁₆H₂₆FNOSi 311.47 Silyl ether, pyrrolidine Enhanced stability

Research and Application Insights

  • This contrasts with pyrimidine-based analogues, where dual nitrogen atoms further polarize the ring .
  • Lithium Coordination: Lithium salts generally exhibit high ionic conductivity, making them candidates for battery electrolytes. However, the fluoropyridine moiety may offer unique solvation properties compared to non-fluorinated analogues .
  • Pharmaceutical Relevance : Fluorinated pyridines are common in drug design due to improved metabolic stability and binding affinity. For example, the Boc-protected naphthyridine derivative () could serve as an intermediate in protease inhibitor synthesis .

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